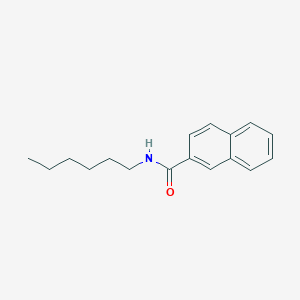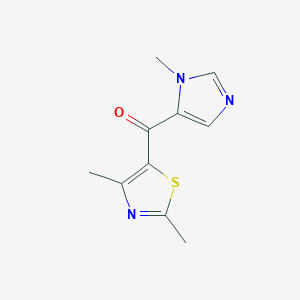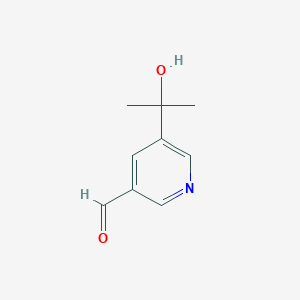
5-(2-Hydroxypropan-2-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxypropan-2-yl)nicotinaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring a hydroxyl group and an aldehyde group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxypropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Hydroxypropan-2-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxypropan-2-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxaldehyde:
Pyridine-4-carboxaldehyde:
Uniqueness
5-(2-Hydroxypropan-2-yl)nicotinaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-9(2,12)8-3-7(6-11)4-10-5-8/h3-6,12H,1-2H3 |
InChI-Schlüssel |
QGZWXMOZQHDXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dihydrocyclobuta[f][1,3]benzodioxol-5-ylmethylamine](/img/structure/B8366123.png)
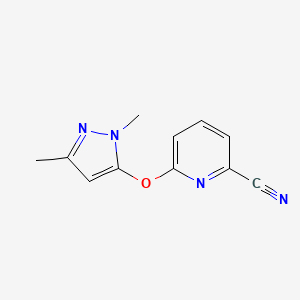

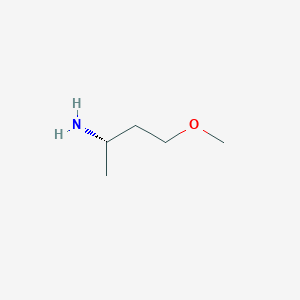
![(5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one](/img/structure/B8366153.png)
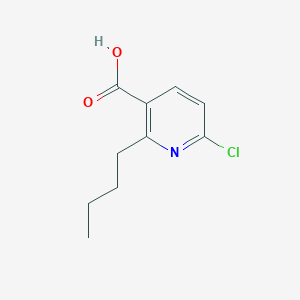
![tert-butyl (2S,3aS,6aS)-2-(hydroxymethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B8366162.png)
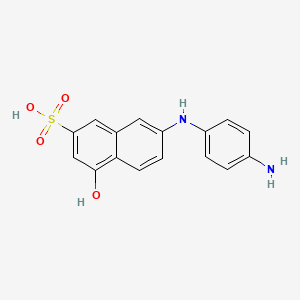
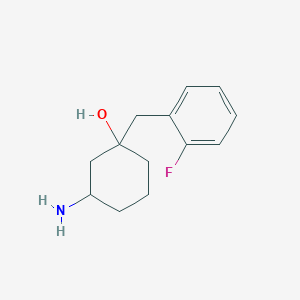
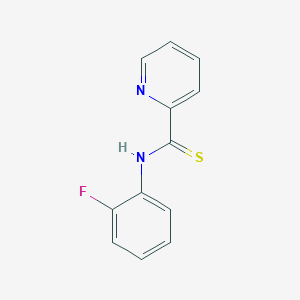
![3-Amino-9-(4-methylbenzyl)-9-azabicyclo[3.3.1]-nonane](/img/structure/B8366182.png)
